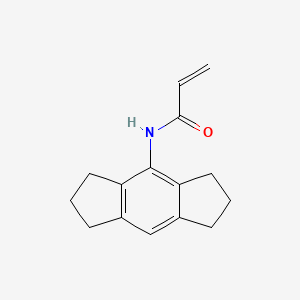

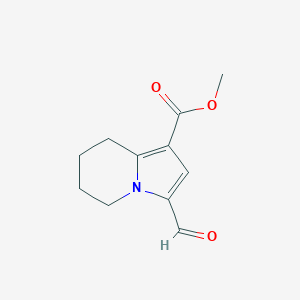

![molecular formula C24H33NO9 B2488849 [5-乙酰氨基-3,4-二乙酰氧基-6-(4-丁基苯氧基)氧杂环戊-2-基]甲基乙酸酯 CAS No. 1095323-53-7](/img/structure/B2488849.png)

[5-乙酰氨基-3,4-二乙酰氧基-6-(4-丁基苯氧基)氧杂环戊-2-基]甲基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, targeting the incorporation of specific functional groups and the formation of desired molecular frameworks. While the exact synthesis pathway for this compound is not directly outlined in available literature, similar compounds have been synthesized through reactions involving acetylation, esterification, and the introduction of phenoxy or acetamido groups. These processes are crucial for building the compound's complex structure, including its oxan-2-yl backbone and diacetyloxy functionalities (Xue et al., 2008).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and their electronic interactions. For compounds similar to the one , techniques such as single-crystal X-ray diffraction are employed to elucidate their crystallographic parameters and molecular geometry. These analyses reveal how various substituents, such as acetamido and diacetyloxy groups, are oriented in space, influencing the molecule's reactivity and interactions (Liang Xiao-lon, 2015).

Chemical Reactions and Properties

The chemical reactivity of a compound like "[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate" is dictated by its functional groups. Acetamido groups, for example, can participate in nucleophilic substitution reactions, while ester groups are prone to hydrolysis and transesterification reactions under certain conditions. These properties are instrumental in modifying the compound or incorporating it into more complex molecular architectures (A. Moormann et al., 2004).

Physical Properties Analysis

The physical properties of a chemical compound, including its melting point, boiling point, solubility, and density, are closely related to its molecular structure. The presence of multiple acetyloxy groups can affect the compound's polarity, influencing its solubility in organic solvents. Similarly, the compound's molecular weight and structural complexity can impact its volatility and thermal stability. These properties are critical when considering the compound's applications in synthesis and material science (J. Bhagyasree et al., 2013).

Chemical Properties Analysis

Chemical properties encompass a compound's reactivity towards other substances, its potential to undergo specific chemical reactions, and its stability under various conditions. The unique combination of functional groups in "[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate" suggests specific reactivity patterns, such as susceptibility to nucleophilic attack at the carbonyl carbon of the ester and acetamido groups. Understanding these properties is crucial for predicting the compound's behavior in synthetic routes and its interactions with biological systems, if applicable (Pratibha Sharma et al., 2004).

科学研究应用

合成N-乙酰-9-去氧-9-氟神经酸

- Sharma, Petrie, and Korytnyk (1988) 开发了在C-9处修饰唾液酸的方法,从而合成了N-乙酰-9-去氧-9-氟神经酸。他们利用了所讨论化学物质的衍生物进行合成,这些衍生物还表现出对某些癌细胞在培养中的生长具有抑制作用。这展示了该化合物在为癌症治疗的发展做出贡献的潜力 (Sharma, Petrie, & Korytnyk, 1988)。

合成N-乙酰-4-去氧神经酸

- Baumberger 和 Vasella (1986) 描述了5-乙酰氨基-4-去氧神经酸的合成,进一步突显了该化合物在复杂化学合成中的作用,特别是在神经酸衍生物的制备中。这种合成途径很重要,因为神经酸是几种生物过程中的关键组分 (Baumberger & Vasella, 1986)。

羟基喹啉衍生物的合成

- Dean, Hindley, Murray, 和 Taylor (1976) 讨论了二-O-甲基柠檬霉素的合成,其中使用了所讨论化学物质的衍生物。该研究探讨了羟基喹啉衍生物的电子效应,为这些化合物在化学合成中的反应性和潜在应用提供了见解 (Dean, Hindley, Murray, & Taylor, 1976)。

合成S-连接葡萄糖氨基-4-硫代己-2-烯吡喃苷

- Kroutil, Černý, Trnka, 和 Buděšínský (2001) 利用该化合物合成了S-连接葡萄糖氨基-4-硫代己-2-烯吡喃苷,这个过程涉及对甲苯磺酰己烯糖的烯丙基SN2'取代。这项研究为该化合物在合成化学中的实用性增添了另一个维度,特别是在糖苷键的形成中 (Kroutil, Černý, Trnka, & Buděšínský, 2001)。

属性

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO9/c1-7-13(2)18-8-10-19(11-9-18)33-24-21(25-14(3)26)23(32-17(6)29)22(31-16(5)28)20(34-24)12-30-15(4)27/h8-11,13,20-24H,7,12H2,1-6H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTHQELEZMTRTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)

![Ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)

![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)

![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2488778.png)

![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)

![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)

![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)